N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
CAS No.: 1207039-78-8
Cat. No.: VC7791314
Molecular Formula: C23H21N5O2S
Molecular Weight: 431.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207039-78-8 |
|---|---|
| Molecular Formula | C23H21N5O2S |
| Molecular Weight | 431.51 |
| IUPAC Name | N-(4-acetylphenyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H21N5O2S/c1-14-4-10-19(11-5-14)28-22-20(12-24-28)15(2)26-27-23(22)31-13-21(30)25-18-8-6-17(7-9-18)16(3)29/h4-12H,13H2,1-3H3,(H,25,30) |
| Standard InChI Key | GSCAYWPGHDBMSS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Introduction
N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound with a molecular formula of C23H21N5O2S and a molecular weight of 431.5 g/mol . This compound belongs to a class of heterocyclic compounds, which often exhibit diverse biological activities due to their structural complexity.
Synthesis and Preparation
While specific synthesis protocols for N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyrazolo[3,4-d]pyridazine core followed by the introduction of the thioacetamide and acetylphenyl groups.
Biological Activity and Potential Applications
Although specific biological activity data for this compound are not available, compounds with similar heterocyclic structures often exhibit potential as pharmaceutical agents. For instance, pyrazolo[3,4-d]pyridazine derivatives have been explored for their anti-inflammatory, anticancer, and antiviral properties .
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug discovery. The compound's structural complexity suggests it may interact with various biological targets, warranting further investigation.
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